![molecular formula C18H19ClN4O B2617779 [3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1385379-56-5](/img/structure/B2617779.png)
[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as CPPM, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. CPPM belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Research has demonstrated the synthesis and structural analysis of various methanone derivatives, including those related to the compound of interest. For instance, novel N-phenylpyrazolyl aryl methanones derivatives have been synthesized, characterized, and their crystal structures reported. These compounds have shown favorable herbicidal and insecticidal activities, indicating the compound's potential utility in agricultural applications (Wang et al., 2015).
Chemical Reactivity and Properties
Studies on the characteristics of similar compounds through Density Functional Theory (DFT) provide insights into their geometrical parameters, chemical reactivity, and thermal properties. Such analyses help in understanding the electrophilic and nucleophilic reactive sites, which are crucial for predicting reactivity towards other chemicals or biological targets (Arasu et al., 2019).
Biological Activities
Several studies have focused on creating derivatives of methanone compounds to evaluate their antimicrobial and anticancer activities. These research efforts have led to the synthesis of compounds that were tested and showed promising results against pathogenic strains and cancer cell lines, underscoring the potential therapeutic applications of these chemicals (Katariya et al., 2021). Furthermore, specific derivatives have been identified with antifungal activity, highlighting the compound's potential in developing new antifungal agents (Lv et al., 2013).
Enzymatic Studies
Research on methanol detoxification in Drosophila melanogaster has implicated enzymes like cytochrome P450 monooxygenases (CYPs) in the metabolism of related compounds. This suggests that similar compounds, including the one of interest, could be metabolized by similar pathways in biological systems, providing insights into their pharmacokinetics and potential toxicological profiles (Wang et al., 2013).
Wirkmechanismus
Target of Action
AKOS016921234, also known as [3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, Z1191529379, 1-[3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine, or EN300-26623060, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis .
Mode of Action
AKOS016921234 binds strongly to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS016921234 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS016921234 to PD-1 .
Biochemical Pathways
The binding of AKOS016921234 to PD-1 and VEGF leads to the blockade of PD-1/PD-L1 and VEGF signaling pathways . This results in enhanced T cell activation and VEGF-signaling blockade .
Result of Action
The result of AKOS016921234’s action is an enhanced T cell activation and VEGF-signaling blockade . This leads to an increased potency on the blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS016921234 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .
Action Environment
The action environment of AKOS016921234 is the tumor microenvironment, where it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The efficacy and stability of AKOS016921234 are likely influenced by factors within this environment, such as the presence of immune cells, the expression levels of PD-1 and VEGF, and the characteristics of the tumor itself.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-3-8-22-9-11-23(12-10-22)18(24)15-13-21(2)20-17(15)14-6-4-5-7-16(14)19/h1,4-7,13H,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAYRURBPCJBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


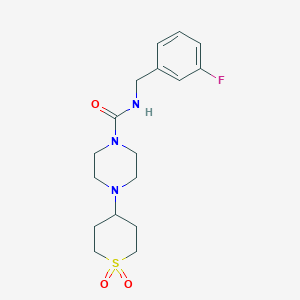
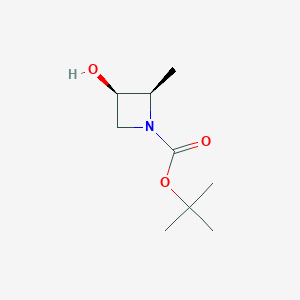
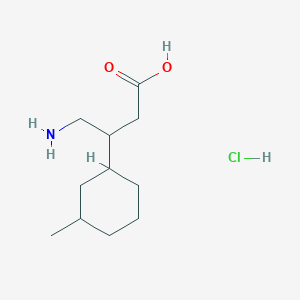

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
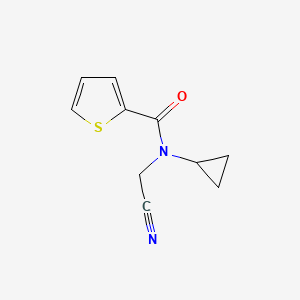

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
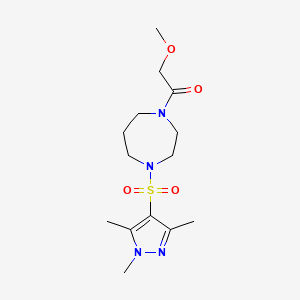
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)